molecular formula C11H15N B14684041 Benzenamine, N-(2,2-dimethylpropylidene)- CAS No. 26029-60-7

Benzenamine, N-(2,2-dimethylpropylidene)-

Cat. No.: B14684041
CAS No.: 26029-60-7
M. Wt: 161.24 g/mol
InChI Key: QPMNQRGLWJEIAB-UHFFFAOYSA-N
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Description

. It is characterized by the presence of an imine group (C=N) attached to a benzene ring and a 2,2-dimethylpropylidene substituent. This compound is part of the broader class of aromatic amines, which are known for their diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(2,2-dimethylpropylidene)- typically involves the condensation reaction between benzenamine (aniline) and 2,2-dimethylpropanal (pivaldehyde). The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond (C=N). The general reaction can be represented as follows:

C6H5NH2+(CH3)3CCHOC6H5N=CHC(CH3)3+H2O\text{C}_6\text{H}_5\text{NH}_2 + \text{(CH}_3\text{)}_3\text{CCHO} \rightarrow \text{C}_6\text{H}_5\text{N=CHC(CH}_3\text{)}_3 + \text{H}_2\text{O} C6​H5​NH2​+(CH3​)3​CCHO→C6​H5​N=CHC(CH3​)3​+H2​O

Industrial Production Methods

In an industrial setting, the production of Benzenamine, N-(2,2-dimethylpropylidene)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(2,2-dimethylpropylidene)- undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Benzenamine, N-(2,2-dimethylpropylidene)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of dyes, pigments, and polymers due to its aromatic structure and reactivity.

Mechanism of Action

The mechanism of action of Benzenamine, N-(2,2-dimethylpropylidene)- involves its interaction with molecular targets through the imine group. The imine group can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine (Aniline): A primary aromatic amine with a simpler structure.

    N,N-Dimethylaniline: A tertiary aromatic amine with two methyl groups attached to the nitrogen atom.

    N-Phenylbenzamide: An amide derivative of benzenamine.

Uniqueness

Benzenamine, N-(2,2-dimethylpropylidene)- is unique due to the presence of the 2,2-dimethylpropylidene substituent, which imparts steric hindrance and influences its reactivity and binding properties. This structural feature distinguishes it from simpler aromatic amines and contributes to its specific applications in various fields.

Properties

CAS No.

26029-60-7

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2,2-dimethyl-N-phenylpropan-1-imine

InChI

InChI=1S/C11H15N/c1-11(2,3)9-12-10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

QPMNQRGLWJEIAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=NC1=CC=CC=C1

Origin of Product

United States

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